Silane, 1-naphthalenyldiphenyl-

Description

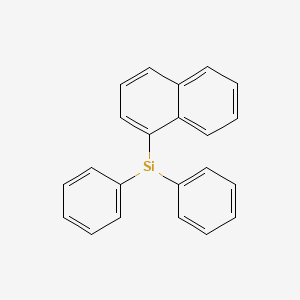

Silane, 1-naphthalenyldiphenyl- is an organosilicon compound characterized by a silicon atom bonded to a naphthalen-1-yl group and two phenyl substituents. This structure confers unique steric and electronic properties, distinguishing it from simpler alkyl or vinyl silanes.

Properties

CAS No. |

100447-84-5 |

|---|---|

Molecular Formula |

C22H17Si |

Molecular Weight |

309.5 g/mol |

InChI |

InChI=1S/C22H17Si/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |

InChI Key |

JMFMUFPBUXTHSS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

- Alkyl Silanes (e.g., Trimethoxy(octyl)silane): Feature non-aromatic alkyl chains, offering flexibility and hydrophobicity but lower thermal stability compared to aromatic silanes. Used in waterproofing applications .

- Vinyl Silanes (e.g., Triethoxyvinylsilane) : Contain reactive vinyl groups for polymerization or crosslinking. Exhibit moderate thermal resistance but less steric hindrance than aromatic silanes .

- Amino-Functional Silanes (e.g., KH550): Polar amine groups enhance adhesion to hydrophilic surfaces (e.g., glass or cement) but reduce compatibility with hydrophobic matrices. 1-Naphthalenyldiphenylsilane’s aromaticity may improve dispersion in non-polar polymers .

- Epoxy-Functional Silanes (e.g., KH560) : Provide covalent bonding sites for epoxy resins. The bulkier naphthalene group in 1-naphthalenyldiphenylsilane could reduce reactivity but increase mechanical interlocking in composites .

Performance in Composite Materials

- Rubber-Cement Composites : Silane coupling agents like KH560 improve bond strength by 10–20% in rubber-cement systems . 1-Naphthalenyldiphenylsilane’s rigid structure could further enhance stress transfer in rigid composites.

- PLA Composites : Aromatic silanes (e.g., KH570) improve crystallization and thermal decomposition temperatures in polylactic acid (PLA) composites. The naphthalene group may similarly stabilize PLA but with reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.